Methyl 4-carbamoyl-5-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-3-methylthiophene-2-carboxylate
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Overview
Description
Methyl 4-carbamoyl-5-(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamido)-3-methylthiophene-2-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-carbamoyl-5-(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamido)-3-methylthiophene-2-carboxylate involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiophene ring, followed by the introduction of the carbamoyl and sulfonyl groups. The final step involves the esterification of the carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions and the implementation of purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-carbamoyl-5-(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone, while reduction could produce a thiol derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which methyl 4-carbamoyl-5-(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamido)-3-methylthiophene-2-carboxylate exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-carbamoyl-5-(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamido)-3-methylthiophene-2-carboxylate
- Methyl 4-carbamoyl-5-(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamido)-3-methylthiophene-2-carboxylate
Uniqueness
The uniqueness of methyl 4-carbamoyl-5-(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamido)-3-methylthiophene-2-carboxylate lies in its combination of functional groups and the potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H23F3N4O7S2 |
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Molecular Weight |
600.6 g/mol |
IUPAC Name |
methyl 4-carbamoyl-5-[4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoylamino]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C24H23F3N4O7S2/c1-12-18(20(28)33)21(39-19(12)22(34)38-3)31-17(32)9-6-10-40(35,36)23-29-14(11-16(30-23)24(25,26)27)13-7-4-5-8-15(13)37-2/h4-5,7-8,11H,6,9-10H2,1-3H3,(H2,28,33)(H,31,32) |
InChI Key |
JVSVSRWJIXKKQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CCCS(=O)(=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3OC)C(=O)OC |
Origin of Product |
United States |
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